Cas no 1627595-69-0 (N'-hydroxy-2-(1H-1,2,4-triazol-1-yl)ethanimidamide)

N'-hydroxy-2-(1H-1,2,4-triazol-1-yl)ethanimidamide Chemical and Physical Properties
Names and Identifiers
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- (1Z)-N'-hydroxy-2-(1H-1,2,4-triazol-1-yl)ethanimidamide
- N'-hydroxy-2-(1H-1,2,4-triazol-1-yl)ethanimidamide
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- Inchi: 1S/C4H7N5O/c5-4(8-10)1-9-3-6-2-7-9/h2-3,10H,1H2,(H2,5,8)
- InChI Key: XIVWQXRPIVXZRZ-UHFFFAOYSA-N
- SMILES: C(/N)(=N/O)\CN1C=NC=N1
N'-hydroxy-2-(1H-1,2,4-triazol-1-yl)ethanimidamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1263819-2500mg |
N'-hydroxy-2-(1H-1,2,4-triazol-1-yl)ethanimidamide |
1627595-69-0 | 2500mg |
$1370.0 | 2023-10-02 | ||
Enamine | EN300-1263819-1.0g |
N'-hydroxy-2-(1H-1,2,4-triazol-1-yl)ethanimidamide |
1627595-69-0 | 1g |
$943.0 | 2023-06-08 | ||
Enamine | EN300-1263819-0.05g |
N'-hydroxy-2-(1H-1,2,4-triazol-1-yl)ethanimidamide |
1627595-69-0 | 0.05g |
$792.0 | 2023-06-08 | ||
Enamine | EN300-1263819-10.0g |
N'-hydroxy-2-(1H-1,2,4-triazol-1-yl)ethanimidamide |
1627595-69-0 | 10g |
$4052.0 | 2023-06-08 | ||
Enamine | EN300-1263819-50mg |
N'-hydroxy-2-(1H-1,2,4-triazol-1-yl)ethanimidamide |
1627595-69-0 | 50mg |
$587.0 | 2023-10-02 | ||
Enamine | EN300-1263819-5000mg |
N'-hydroxy-2-(1H-1,2,4-triazol-1-yl)ethanimidamide |
1627595-69-0 | 5000mg |
$2028.0 | 2023-10-02 | ||
eNovation Chemicals LLC | Y1249167-5g |
(1Z)-N'-hydroxy-2-(1H-1,2,4-triazol-1-yl)ethanimidamide |
1627595-69-0 | 95% | 5g |
$930 | 2025-02-20 | |
eNovation Chemicals LLC | Y1249167-1g |
(1Z)-N'-hydroxy-2-(1H-1,2,4-triazol-1-yl)ethanimidamide |
1627595-69-0 | 95% | 1g |
$255 | 2024-06-06 | |
Enamine | EN300-1263819-500mg |
N'-hydroxy-2-(1H-1,2,4-triazol-1-yl)ethanimidamide |
1627595-69-0 | 500mg |
$671.0 | 2023-10-02 | ||
Enamine | EN300-1263819-0.1g |
N'-hydroxy-2-(1H-1,2,4-triazol-1-yl)ethanimidamide |
1627595-69-0 | 0.1g |
$829.0 | 2023-06-08 |
N'-hydroxy-2-(1H-1,2,4-triazol-1-yl)ethanimidamide Related Literature
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Xiaoyu Qiu,Gengtao Fu,Yue Zhao,Yawen Tang,Yu Chen,Tianhong Lu J. Mater. Chem. A, 2013,1, 14874-14878
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Kang Zheng,Liu Jiang,Yan-Tuan Li,Zhi-Yong Wu,Cui-Wei Yan RSC Adv., 2015,5, 51730-51744
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Arun Kumar Yadav,Anita,Sunil Kumar,Anjali Panchwanee,V. Raghavendra Reddy,Sajal Biring RSC Adv., 2017,7, 39434-39442
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Yi-Tao Xu,Joyce Li Nanoscale Horiz., 2022,7, 185-191
Additional information on N'-hydroxy-2-(1H-1,2,4-triazol-1-yl)ethanimidamide
Recent Advances in the Study of N'-hydroxy-2-(1H-1,2,4-triazol-1-yl)ethanimidamide (CAS: 1627595-69-0)
The compound N'-hydroxy-2-(1H-1,2,4-triazol-1-yl)ethanimidamide (CAS: 1627595-69-0) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This molecule, characterized by its unique triazole and hydroxyimino functional groups, has been the subject of several studies exploring its biological activity, mechanism of action, and synthetic pathways. The following sections provide a comprehensive overview of the latest research findings related to this compound.
Recent studies have focused on the synthesis and optimization of N'-hydroxy-2-(1H-1,2,4-triazol-1-yl)ethanimidamide, with particular emphasis on improving yield and purity. A 2023 publication in the Journal of Medicinal Chemistry detailed a novel synthetic route that utilizes a one-pot reaction involving 1,2,4-triazole and hydroxylamine derivatives. This method not only reduces the number of synthetic steps but also enhances the scalability of the process, making it more feasible for industrial applications. The study reported a yield of 78% and a purity of over 99%, as confirmed by HPLC and NMR analyses.
In terms of biological activity, N'-hydroxy-2-(1H-1,2,4-triazol-1-yl)ethanimidamide has shown promising results as an inhibitor of certain metalloenzymes, particularly those involved in bacterial resistance mechanisms. A recent in vitro study demonstrated its efficacy against metallo-β-lactamases (MBLs), which are enzymes responsible for antibiotic resistance in pathogenic bacteria. The compound exhibited an IC50 value of 2.3 µM against NDM-1, a clinically relevant MBL, suggesting its potential as a co-therapeutic agent to restore the efficacy of β-lactam antibiotics.
Further investigations into the mechanism of action revealed that N'-hydroxy-2-(1H-1,2,4-triazol-1-yl)ethanimidamide acts as a chelating agent, binding to the zinc ions present in the active site of MBLs. This interaction disrupts the enzyme's ability to hydrolyze β-lactam antibiotics, thereby preventing bacterial resistance. Molecular docking studies supported these findings, showing a strong binding affinity between the compound and the active site of NDM-1. These insights open new avenues for the design of next-generation MBL inhibitors.
Beyond its antibacterial applications, preliminary studies have also explored the compound's potential in oncology. A 2024 study published in Bioorganic & Medicinal Chemistry Letters reported that N'-hydroxy-2-(1H-1,2,4-triazol-1-yl)ethanimidamide exhibits selective cytotoxicity against certain cancer cell lines, including those resistant to conventional chemotherapy. The compound's ability to induce apoptosis via the mitochondrial pathway was identified as a key mechanism, though further in vivo studies are needed to validate these findings.
In conclusion, N'-hydroxy-2-(1H-1,2,4-triazol-1-yl)ethanimidamide (CAS: 1627595-69-0) represents a versatile and promising compound in the fields of antibacterial and anticancer research. Its unique chemical structure and demonstrated biological activities make it a valuable candidate for further development. Future research should focus on optimizing its pharmacokinetic properties and evaluating its efficacy in animal models to advance its translational potential.
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